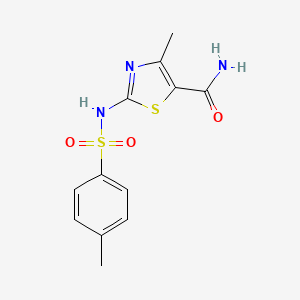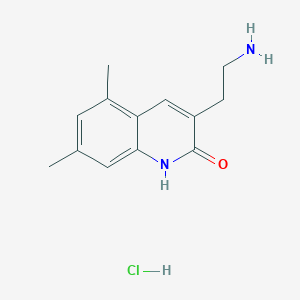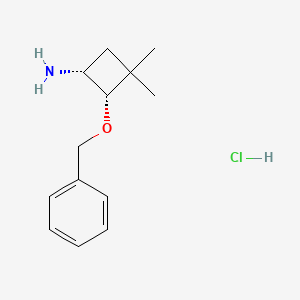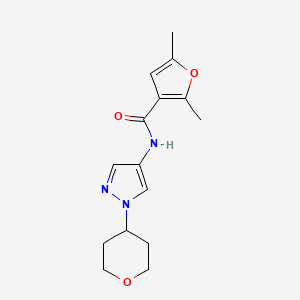![molecular formula C21H24N4O3S B2928572 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351645-56-1](/img/structure/B2928572.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized through the condensation of 2-aminothiophenol and carboxylic acids .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using methods such as Density Functional Theory (DFT). This provides information about the molecule’s nature and reactivity, including its HOMO, LUMO, and MESP plots .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with α-bromocarbonyl compounds to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For example, optoelectronic properties can be calculated using DFT .Scientific Research Applications
Anti-Microbial and Anti-Biofilm Activity
This compound has shown promising results in the field of microbiology. It has been found to exhibit anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . The compound disrupted aggregates and cleared all the preformed planktonic biofilms and prevented their recurrence .
Protease Expression Inducer
The compound has been observed to induce protease expression in Staphylococcus aureus . The zymogram analysis indicated over-expression of proteases which is the principle reason for lysis of total proteins of S. aureus on incubation with the compound .
Potential Therapeutic Molecule
Given its anti-microbial and anti-biofilm properties, this compound could potentially be used as a therapeutic molecule in the treatment of S. aureus infections .
Photophysical Phenomena
The compound has been observed to exhibit distinguishing photophysical phenomena in different solvents . This could have implications in the field of photochemistry.
Hydrogen Bond Dynamical Process
The solvent effect on the hydrogen bond dynamical process of the compound has been analyzed theoretically . This could be useful in understanding the behavior of the compound in different solvents.
6. Excited State Intramolecular Proton Transfer (ESIPT) Reaction The potential energy curves analysis concluded that the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This could be useful in the field of physical chemistry.
Future Directions
properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-24(21-23-20-17(27-2)4-3-5-18(20)29-21)14-19(26)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h3-9H,10-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASAWDUBQXCTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)
![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)
![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)
![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)



![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)
![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)